6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride
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Overview
Description
The compound “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride” is a derivative of 1,6-naphthyridine . It is a nitrogen-containing heterocyclic compound . The compound has a molecular formula of C15H17N3 and a molecular weight of 239.32 .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Characterization
Research in the field of organic chemistry has focused on synthesizing various naphthyridine derivatives due to their biological activities. For instance, studies on the synthesis of mono- and difluoronaphthoic acids highlight the interest in fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. These compounds are synthesized through a series of reactions, including electrophilic fluorination and intramolecular Friedel-Crafts cyclization, to create structures useful in several biologically active compounds (Tagat et al., 2002).
Antimicrobial Activity
Naphthyridine derivatives have been explored for their antimicrobial properties. For example, pyridonecarboxylic acids, with structural similarities to naphthyridine, have shown promising antibacterial activities. The synthesis and antibacterial activity of specific derivatives such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid indicate these compounds could serve as effective antibacterial agents, showcasing the broader potential of naphthyridine derivatives in antimicrobial research (Egawa et al., 1984).
Supramolecular Chemistry
The study of supramolecular structures involving naphthyridine derivatives, such as the creation of binary supramolecular organic salts, illustrates the compound's role in developing materials with unique properties. These structures are stabilized through hydrogen bonding and other non-covalent interactions, revealing the compound's utility in materials science (Jin et al., 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride is the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This site is an attractive target for antiviral chemotherapy .
Mode of Action
The compound binds within the LEDGF/p75-binding site and promotes aberrant multimerization of the integrase enzyme . This interaction inhibits the normal function of the enzyme, thereby inhibiting HIV-1 replication .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by targeting the integrase enzyme . The integrase enzyme is responsible for integrating the viral DNA into the host genome, a critical step in the HIV-1 replication cycle . By promoting aberrant multimerization of the integrase enzyme, the compound disrupts this process, leading to inhibition of viral replication .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere . These properties suggest that the compound may have good stability, which could potentially contribute to its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication . By disrupting the function of the integrase enzyme, the compound prevents the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus .
properties
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.ClH/c19-16(20)13-6-8-17-15-7-9-18(11-14(13)15)10-12-4-2-1-3-5-12;/h1-6,8H,7,9-11H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRBEQCLYSBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C=CN=C21)C(=O)O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride |
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